molecular formula C14H13ClFNO B2720736 {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1272112-78-3

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine

Cat. No. B2720736
CAS RN: 1272112-78-3
M. Wt: 265.71
InChI Key: QRSJHNAKKOFQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1272112-78-3 . It has a molecular weight of 265.71 . The IUPAC name for this compound is [2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine .


Molecular Structure Analysis

The InChI code for “{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine” is 1S/C14H13ClFNO/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Tyrosinase Inhibition

This compound has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . The 3-chloro-4-fluorophenyl fragment of this compound has been incorporated into distinct chemotypes that have shown the ability to establish profitable contact with the tyrosinase catalytic site .

Pharmaceutical Applications

The compound’s ability to inhibit tyrosinase has potential pharmaceutical applications. For instance, it could be used in the development of treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s .

Cosmetic Applications

In the cosmetic industry, tyrosinase inhibitors are used to develop products that can lighten skin or treat hyperpigmentation conditions. Therefore, this compound could potentially be used in the formulation of such products .

Chemical Synthesis

The compound can be used in the synthesis of new small compounds. The 3-chloro-4-fluorophenyl fragment can be incorporated into distinct chemotypes .

Fluorescent Probes

While there’s no direct evidence of this compound being used as a fluorescent probe, the presence of the fluorophenyl group suggests potential in this area. Fluorescent probes are powerful tools with vast potential for application in chemical biology .

Research & Development

This compound can be used in research and development in the field of chemistry and biology. It can serve as a starting point for the synthesis of new compounds with potential biological activity .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSJHNAKKOFQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.